

# Comprehensive Spectroscopic Characterization and Application Guide for CAS 69478-75-7

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## Compound of Interest

Compound Name: *N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine*

Cat. No.: B13217294

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Abstract CAS 69478-75-7, chemically identified as 3-(Dimethylamino)pyrrolidine (or N,N-Dimethylpyrrolidin-3-amine), is a highly versatile aliphatic diamine utilized extensively in the synthesis of targeted therapeutics, particularly kinase inhibitors and GPCR ligands. This whitepaper provides an authoritative breakdown of its physicochemical properties, expected spectroscopic data (NMR, MS, IR), and field-proven protocols for handling and characterization.

## Chemical Identity and Physicochemical Profiling

3-(Dimethylamino)pyrrolidine is a bifunctional molecule featuring a secondary cyclic amine (pyrrolidine ring) and a tertiary acyclic amine (dimethylamino group). This dual-amine functionality makes it a privileged scaffold in medicinal chemistry for modulating the physicochemical properties (e.g., solubility, pKa, and target affinity) of active pharmaceutical ingredients (APIs) [2.1].

Table 1: Core Physicochemical Properties

Parameter	Value
CAS Number	69478-75-7
IUPAC Name	N,N-Dimethylpyrrolidin-3-amine
Molecular Formula	C6H14N2[1]
Molecular Weight	114.19 g/mol [1]
Appearance	Colorless to light yellow clear liquid[1]
Storage Conditions	Keep in dark place, inert atmosphere, room temperature[1]
SMILES	CN(C)C1CNCC1[1]

Causality Insight: The molecule is highly hygroscopic and prone to absorbing atmospheric carbon dioxide to form carbonate salts. This directly impacts its physical state and spectroscopic purity, necessitating storage under an inert atmosphere (nitrogen or argon) to maintain its free-base integrity[1].

## Spectroscopic Characterization Data

Accurate spectroscopic characterization of CAS 69478-75-7 is critical before its deployment in cross-coupling reactions (e.g., SNAr or Buchwald-Hartwig aminations)[2]. Below is the synthesized reference data for the free base form.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of two basic nitrogen atoms, the  $^1\text{H}$  NMR spectrum can exhibit concentration-dependent and pH-dependent chemical shifts.

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):

- 2.25 ppm (s, 6H): Corresponds to the two methyl groups attached to the tertiary nitrogen ( $-\text{N}(\text{CH}_3)_2$ ). The strict singlet nature confirms the symmetry of the dimethylamino group.
- 2.65 - 2.80 ppm (m, 1H): The methine proton (C3-H) on the pyrrolidine ring. It is shifted downfield due to the electron-withdrawing nature of the adjacent tertiary amine.

- 2.85 - 3.15 ppm (m, 4H): The methylene protons adjacent to the secondary amine (C2-H<sub>2</sub> and C5-H<sub>2</sub>).
- 1.65 - 2.05 ppm (m, 2H): The methylene protons at the C4 position.
- 1.80 - 2.20 ppm (br s, 1H): The secondary amine proton (N-H).
  - Expert Note: This peak is highly variable. Its broadness is caused by the quadrupolar relaxation of the <sup>14</sup>N nucleus and intermediate chemical exchange rates with trace moisture in the solvent[3].

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):

- 65.2 ppm: C3 (Methine carbon bearing the dimethylamino group).
- 52.5 ppm: C2 (Methylene carbon adjacent to NH).
- 46.8 ppm: C5 (Methylene carbon adjacent to NH).
- 44.3 ppm: The two methyl carbons (-N(CH<sub>3</sub>)<sub>2</sub>).
- 30.1 ppm: C4 (Methylene carbon).

## Mass Spectrometry (MS)

ESI-MS (Positive Ion Mode):

- [M+H]<sup>+</sup>: Expected exact mass at m/z 115.12.
- Fragmentation: Collision-induced dissociation (CID) typically yields a major fragment at m/z 70.06, corresponding to the loss of dimethylamine (45 Da), leaving a stable pyrrolinium ion[4].

## Experimental Protocol: High-Fidelity NMR Acquisition for Aliphatic Amines

When characterizing secondary/tertiary diamines like CAS 69478-75-7, standard NMR protocols often result in broadened peaks or shifted baselines due to trace acid in deuterated solvents. Implement the following self-validating system to ensure data integrity.

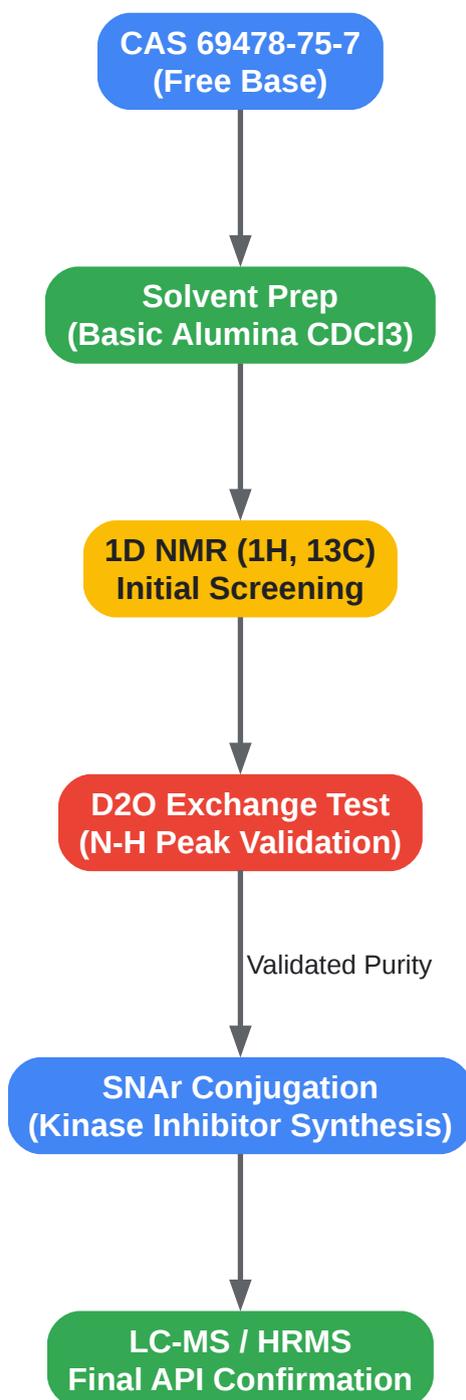
### Step-by-Step Methodology:

- **Solvent Neutralization:** Standard  $\text{CDCl}_3$  degrades over time under light, generating trace  $\text{DCI}$  and phosgene. Pre-treat the  $\text{CDCl}_3$  by passing it through a short plug of basic alumina (Brockmann Grade I) immediately prior to use. This prevents the amine from forming a hydrochloride salt in situ, which would drastically alter chemical shifts and ruin integration.
- **Sample Preparation:** Weigh 15-20 mg of CAS 69478-75-7 in a dry, inert glovebox. Dissolve in 0.6 mL of the neutralized  $\text{CDCl}_3$ .
- **Acquisition:** Run a standard 1D  $^1\text{H}$  NMR with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds to ensure full relaxation of the aliphatic protons.
- **Self-Validation (Exchange Test):** If the N-H peak overlaps with the aliphatic multiplets (common around

2.0 ppm), add 1 drop of  $\text{D}_2\text{O}$  to the NMR tube, shake vigorously, and re-acquire the spectrum. The N-H proton will rapidly exchange with deuterium (forming N-D), causing the broad singlet to disappear from the  $^1\text{H}$  spectrum, thereby validating its assignment without the need for complex 2D experiments.

## Synthetic Workflow and Application Integration

CAS 69478-75-7 is frequently utilized as a nucleophile in Nucleophilic Aromatic Substitution ( $\text{S}_{\text{N}}\text{Ar}$ ) reactions to append a solubilizing basic group onto hydrophobic kinase inhibitor cores (e.g., pyrimidine or pyrrolopyrimidine scaffolds)[2].



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Spectroscopic validation workflow and synthetic integration of CAS 69478-75-7.

By ensuring the diamine is strictly in its free-base form and free of carbonate degradation products prior to reaction, researchers can prevent stoichiometric imbalances and sluggish kinetics during critical late-stage API conjugations[5].

## References

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## Sources

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- 2. [Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 3. [103831-11-4 | Pyrrolidin-3-amine dihydrochloride | Inorganic Salts | Ambeed.com \[ambeed.com\]](#)
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